molecular formula C30H31ClF3N5O3S B2663822 1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-5-ethyl-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one CAS No. 444151-75-1

1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-5-ethyl-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one

Cat. No. B2663822
CAS RN: 444151-75-1
M. Wt: 634.12
InChI Key: MSPAHMDPWLHWAC-UHFFFAOYSA-N
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Description

1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-5-ethyl-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one is a useful research compound. Its molecular formula is C30H31ClF3N5O3S and its molecular weight is 634.12. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactive Properties

Research has been conducted on the synthesis of bioactive sulfonamide and amide derivatives that contain piperazine rings and imidazo[1,2-b]pyridazine moieties. These compounds, synthesized through reactions involving chloro-2-substituted aryl or alkyl imidazo[1,2-b]pyridazine derivatives and homopiperazine, have been characterized and evaluated for in vitro antimicrobial, antifungal, and antimalarial activities (Bhatt, Kant, & Singh, 2016). Additionally, novel derivatives of piperazine incorporating imidazol-1-yl and phenyl sulfonyl groups have been developed, showcasing the versatility and potential of such compounds for creating a range of bioactive molecules.

Antiproliferative Activity

A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effects against human cancer cell lines. Among these, certain compounds demonstrated good activity, indicating the potential of these derivatives as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Antimycobacterial Activity

The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) bearing different linkers have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. This research highlights the potential of these compounds in developing new antimycobacterial agents (Lv, Li, Wang, Liu, Wang, Shen, Guo, & Lu, 2017).

properties

IUPAC Name

3-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]-4-ethyl-5-[1-(4-methylphenyl)sulfonylethyl]-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31ClF3N5O3S/c1-4-26-27(20(3)43(41,42)24-11-5-19(2)6-12-24)36-29(40)39(26)23-9-7-22(8-10-23)37-13-15-38(16-14-37)28-25(31)17-21(18-35-28)30(32,33)34/h5-12,17-18,20H,4,13-16H2,1-3H3,(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPAHMDPWLHWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=O)N1C2=CC=C(C=C2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl)C(C)S(=O)(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31ClF3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-5-ethyl-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one

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